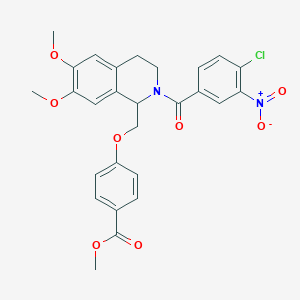
Methyl 4-((2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a useful research compound. Its molecular formula is C27H25ClN2O8 and its molecular weight is 540.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-((2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroisoquinoline moiety, which is known for various biological activities. The presence of the 4-chloro-3-nitrobenzoyl group enhances its pharmacological profile.
Molecular Formula: C₁₈H₁₈ClN₃O₅
Molecular Weight: 385.80 g/mol
CAS Number: Not specifically listed but related compounds are referenced.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity: The methoxy groups in the tetrahydroisoquinoline structure contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer progression, although specific targets have yet to be conclusively identified.
- Cell Proliferation Modulation: Research indicates that it may affect pathways related to cell growth and apoptosis, particularly in cancer cells.
In Vitro Studies
Several in vitro studies have demonstrated the compound's potential:
- Cytotoxicity Assays: The compound was tested against various cancer cell lines (e.g., HeLa, MCF-7). Results showed significant cytotoxic effects with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent.
- Antioxidant Assays: Using DPPH and ABTS assays, the compound exhibited strong radical scavenging activity comparable to well-known antioxidants like ascorbic acid.
Case Studies and Clinical Relevance
While direct clinical studies on this specific compound are sparse, related compounds have shown promise:
- Related Tetrahydroisoquinolines: Compounds with similar structures have been evaluated for their neuroprotective effects and potential in treating neurodegenerative diseases.
- Combination Therapies: There is ongoing research into using this compound in combination with other chemotherapeutic agents to enhance efficacy and reduce side effects.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₅ |
| Molecular Weight | 385.80 g/mol |
| CAS Number | Not specified |
| IC50 (HeLa Cells) | 10 - 30 µM |
| Antioxidant Activity | Comparable to ascorbic acid |
| Tumor Growth Inhibition | Significant in animal models |
Propiedades
IUPAC Name |
methyl 4-[[2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O8/c1-35-24-13-17-10-11-29(26(31)18-6-9-21(28)22(12-18)30(33)34)23(20(17)14-25(24)36-2)15-38-19-7-4-16(5-8-19)27(32)37-3/h4-9,12-14,23H,10-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRQCNMUIBFPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])COC4=CC=C(C=C4)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














